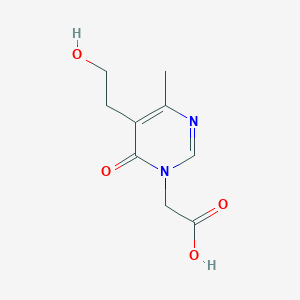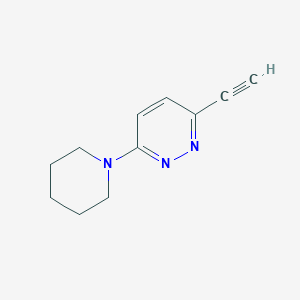
3-Ethynyl-6-(piperidin-1-yl)pyridazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Ethynyl-6-(piperidin-1-yl)pyridazine is a heterocyclic compound that features a pyridazine ring substituted with an ethynyl group at the third position and a piperidin-1-yl group at the sixth position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethynyl-6-(piperidin-1-yl)pyridazine typically involves the following steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through various methods, including the reaction of hydrazines with 1,3-dicarbonyl compounds or the cyclization of hydrazones.
Introduction of the Ethynyl Group: The ethynyl group can be introduced using ethynylation reactions, such as the Sonogashira coupling reaction, which involves the reaction of a halogenated pyridazine with an ethynyl reagent in the presence of a palladium catalyst and a copper co-catalyst.
Substitution with Piperidin-1-yl Group: The piperidin-1-yl group can be introduced through nucleophilic substitution reactions, where a halogenated pyridazine reacts with piperidine under basic conditions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale adaptations of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. These methods often utilize continuous flow reactors and automated systems to ensure consistent production quality.
化学反应分析
Types of Reactions
3-Ethynyl-6-(piperidin-1-yl)pyridazine can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The pyridazine ring can be reduced to form dihydropyridazine derivatives.
Substitution: The piperidin-1-yl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions, often under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes and ketones.
Reduction: Formation of dihydropyridazine derivatives.
Substitution: Formation of various substituted pyridazine derivatives depending on the nucleophile used.
科学研究应用
3-Ethynyl-6-(piperidin-1-yl)pyridazine has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial, anticancer, and anti-inflammatory properties.
Biological Research: It is used as a tool compound to study the biological pathways and molecular targets associated with pyridazine derivatives.
Industrial Applications: It is explored for its potential use in the synthesis of agrochemicals and other industrially relevant compounds.
作用机制
The mechanism of action of 3-Ethynyl-6-(piperidin-1-yl)pyridazine involves its interaction with specific molecular targets, such as enzymes and receptors. The pyridazine ring’s unique physicochemical properties, including its ability to form hydrogen bonds and π-π stacking interactions, contribute to its binding affinity and specificity. The ethynyl and piperidin-1-yl groups further modulate its activity by influencing its electronic and steric properties.
相似化合物的比较
Similar Compounds
3-Ethynyl-6-(morpholin-4-yl)pyridazine: Similar structure with a morpholin-4-yl group instead of a piperidin-1-yl group.
3-Ethynyl-6-(pyrrolidin-1-yl)pyridazine: Similar structure with a pyrrolidin-1-yl group instead of a piperidin-1-yl group.
3-Ethynyl-6-(azepan-1-yl)pyridazine: Similar structure with an azepan-1-yl group instead of a piperidin-1-yl group.
Uniqueness
3-Ethynyl-6-(piperidin-1-yl)pyridazine is unique due to the specific combination of the ethynyl and piperidin-1-yl groups, which confer distinct electronic and steric properties. These properties influence its reactivity, binding affinity, and biological activity, making it a valuable compound for various scientific and industrial applications.
属性
分子式 |
C11H13N3 |
|---|---|
分子量 |
187.24 g/mol |
IUPAC 名称 |
3-ethynyl-6-piperidin-1-ylpyridazine |
InChI |
InChI=1S/C11H13N3/c1-2-10-6-7-11(13-12-10)14-8-4-3-5-9-14/h1,6-7H,3-5,8-9H2 |
InChI 键 |
OSRKOPYIJIWHNZ-UHFFFAOYSA-N |
规范 SMILES |
C#CC1=NN=C(C=C1)N2CCCCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


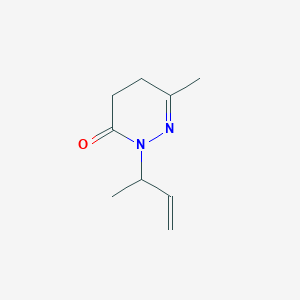
![1-(5-Ethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-1H-imidazole-4-carboxylic acid](/img/structure/B15055860.png)

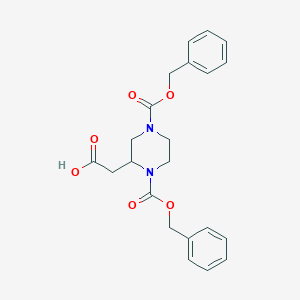
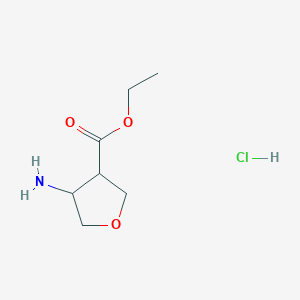
![5,6-Dimethoxy-3-(pyrrolidin-1-ylmethyl)benzo[d]isoxazole](/img/structure/B15055890.png)
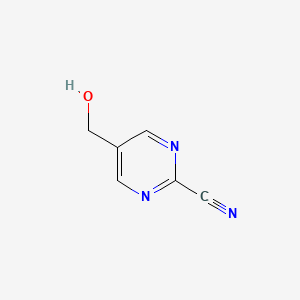
![2-(2-Chloro-6-fluorophenyl)-5,7-dimethyl-1H-benzo[d]imidazole](/img/structure/B15055904.png)
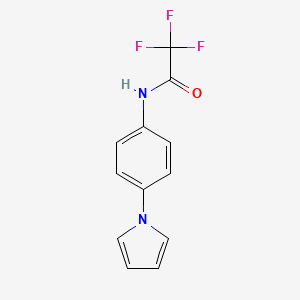
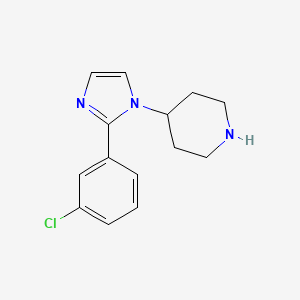
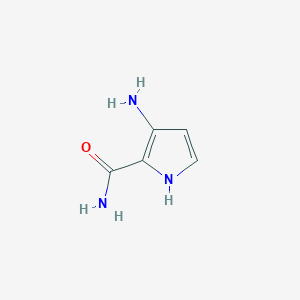
![5-(Cyclopropylmethyl)-4-oxo-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylic acid](/img/structure/B15055932.png)
![2-(4-Bromophenyl)-7-chloro-2H-pyrazolo[3,4-D]pyridazine](/img/structure/B15055943.png)
